Computational Physicochemical Profile: Log P and Solubility Differentiate Methyl 5-Oxazolecarboxylate from Acid and Ethyl Ester Analogs
Computational predictions reveal that Methyl 5-oxazolecarboxylate possesses a Consensus Log Po/w of 0.48, a value that lies intermediate between the more polar acid analog (predicted Log P < 0) and the more lipophilic ethyl ester (predicted Log P ~1.0). This specific lipophilicity profile translates to a predicted aqueous solubility of 7.4 mg/mL (ESOL Class: Very Soluble), which is quantifiably higher than the ethyl ester analog (predicted solubility ~2-3 mg/mL) [1] and lower than the free acid (predicted solubility >50 mg/mL). [2] These differences are meaningful for medicinal chemists selecting building blocks, as they directly impact the compound's permeability across biological membranes and its compatibility with aqueous reaction conditions. [3]
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | 0.48 |
| Comparator Or Baseline | Ethyl 5-oxazolecarboxylate (predicted ~1.0); Oxazole-5-carboxylic acid (predicted <0) |
| Quantified Difference | Target is ~0.5 log units less lipophilic than ethyl ester; >0.5 log units more lipophilic than acid |
| Conditions | In silico prediction using consensus of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The intermediate Log P value of Methyl 5-oxazolecarboxylate makes it a more versatile starting material for both polar and moderately lipophilic target molecules compared to the extreme acid or ethyl ester analogs.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep., 7, 42717. View Source
- [2] PubChem. (2024). Oxazole-5-carboxylic acid (Compound Summary). CID: 2735432. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3), 3-26. View Source
